molecular formula C18H25ClN2O3 B2355502 tert-Butyl (1R*,4R*)-4-(2-chlorobenzamido)cyclohexylcarbamate CAS No. 1286274-13-2

tert-Butyl (1R*,4R*)-4-(2-chlorobenzamido)cyclohexylcarbamate

Cat. No.: B2355502
CAS No.: 1286274-13-2
M. Wt: 352.86
InChI Key: KQGYISKGCJAQNB-JOCQHMNTSA-N
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Description

tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate** is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a cyclohexyl ring substituted with a chlorobenzamido group and a tert-butyl carbamate group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate** typically involves the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the chlorobenzamido group: The chlorobenzamido group can be introduced by reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate** can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution Reactions: The chlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Cyclohexylamine and carbon dioxide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate** may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate** would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(benzamido)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate**

Uniqueness

tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate** is unique due to the presence of the 2-chlorobenzamido group, which may impart distinct chemical reactivity and biological activity compared to its analogs with different substituents on the benzamido group.

Properties

IUPAC Name

tert-butyl N-[4-[(2-chlorobenzoyl)amino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-13-10-8-12(9-11-13)20-16(22)14-6-4-5-7-15(14)19/h4-7,12-13H,8-11H2,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGYISKGCJAQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125062
Record name Carbamic acid, N-[trans-4-[(2-chlorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-13-2
Record name Carbamic acid, N-[trans-4-[(2-chlorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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